5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole
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Overview
Description
5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-tert-butyl-3-phenyl-4-cyanopyrazole
- 5-Amino-1-tert-butyl-3-(4-methylbenzyl)-4-cyanopyrazole
- 5-Amino-1-tert-butyl-3-(2-methylbenzyl)-4-cyanopyrazole
Uniqueness
5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group and the 3-methylbenzyl moiety can enhance its stability and selectivity in various applications .
Biological Activity
5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound is characterized by the following chemical structure:
- Chemical Formula : C15H20N4
- CAS Number : 1185162-28-0
Synthesis typically involves the reaction of tert-butyl and 3-methylbenzyl derivatives with appropriate cyanopyrazole intermediates. The synthetic routes often utilize microwave-assisted techniques to enhance yield and reduce reaction time, demonstrating the efficiency of modern synthetic methodologies .
Anticancer Properties
Research has shown that pyrazole derivatives, including this compound, exhibit notable cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity : The compound has been tested against cervical (HeLa) and prostate (DU 205) cancer cell lines, showing promising results in inhibiting cell proliferation. Studies indicate that these compounds induce apoptosis and cell cycle arrest in treated cells .
Kinase Inhibition
The pyrazole scaffold is recognized for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Specific findings include:
- Selectivity : Inhibitors derived from pyrazole structures have demonstrated selective inhibition against CDK16, with an effective concentration (EC50) as low as 33 nM. This selectivity is vital for reducing off-target effects commonly associated with kinase inhibitors .
Case Studies
- Study on Cytotoxic Effects :
-
Kinase Targeting Research :
- Another investigation focused on the structure-activity relationship (SAR) of pyrazole-based compounds revealed that modifications at specific positions enhanced their potency against CDK family members. The introduction of bulky groups like tert-butyl improved selectivity and reduced off-target activity .
Table 1: Biological Activity Summary
Activity Type | Cell Line | EC50 (nM) | Mechanism of Action |
---|---|---|---|
Cytotoxicity | HeLa | <50 | Apoptosis induction |
Kinase Inhibition | CDK16 | 33 | Cell cycle arrest |
Antitumor Activity | DU 205 | <100 | Disruption of microtubules |
Table 2: Structure-Activity Relationship Findings
Modification | EC50 Change (nM) | Selectivity Increase |
---|---|---|
Tert-butyl substitution | Improved | Yes |
Methyl group addition | Decreased | No |
Properties
IUPAC Name |
5-amino-1-tert-butyl-3-[(3-methylphenyl)methyl]pyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-11-6-5-7-12(8-11)9-14-13(10-17)15(18)20(19-14)16(2,3)4/h5-8H,9,18H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVSXFKVXNGFAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=NN(C(=C2C#N)N)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652425 |
Source
|
Record name | 5-Amino-1-tert-butyl-3-[(3-methylphenyl)methyl]-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185162-28-0 |
Source
|
Record name | 5-Amino-1-tert-butyl-3-[(3-methylphenyl)methyl]-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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